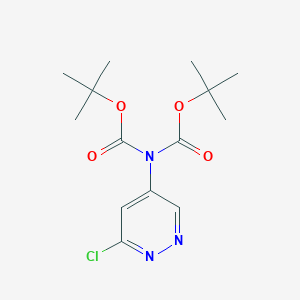
4-Bromo-5-ethyl-1-fluoro-2-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-ethyl-1-fluoro-2-naphthalenol is an organic compound with the molecular formula C12H10BrFO. It is a derivative of naphthalenol, characterized by the presence of bromine, ethyl, and fluorine substituents on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol typically involves multi-step organic reactions. One common method is the bromination of 5-ethyl-1-fluoro-2-naphthalenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-ethyl-1-fluoro-2-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
Substitution: Formation of substituted naphthalenols with different functional groups.
Oxidation: Formation of naphthoquinones or ketones.
Reduction: Formation of dehalogenated or defluorinated naphthalenols
Applications De Recherche Scientifique
4-Bromo-5-ethyl-1-fluoro-2-naphthalenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-naphthol: Similar structure but lacks the ethyl and fluoro substituents.
5-Ethyl-1-fluoro-2-naphthalenol: Similar structure but lacks the bromine substituent.
4-Bromo-5-ethyl-2-naphthol: Similar structure but lacks the fluoro substituent
Uniqueness
4-Bromo-5-ethyl-1-fluoro-2-naphthalenol is unique due to the combination of bromine, ethyl, and fluorine substituents on the naphthalene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H10BrFO |
|---|---|
Poids moléculaire |
269.11 g/mol |
Nom IUPAC |
4-bromo-5-ethyl-1-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C12H10BrFO/c1-2-7-4-3-5-8-11(7)9(13)6-10(15)12(8)14/h3-6,15H,2H2,1H3 |
Clé InChI |
SDDOEUQLFDPGQH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=C(C=C2Br)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)












